2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The pyrimidine ring, being a part of the compound’s core, would likely have a planar structure due to the sp2 hybridization of its atoms. The cyclopropyl and dimethyl groups attached to the ring could introduce some steric strain .Scientific Research Applications
Radioligand Imaging with PET
One significant application of compounds related to 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide in scientific research is in the development of selective radioligands for imaging translocator proteins (18 kDa) using positron emission tomography (PET). Such compounds have been designed with fluorine atoms in their structure, enabling labeling with fluorine-18 for in vivo imaging. This application is crucial for studying neuroinflammatory processes, as these proteins serve as early biomarkers (Dollé et al., 2008).
Synthesis Under Microwave Irradiation
Another research application involves the synthesis of pyrimidine derivatives under microwave irradiation. The process involves the reaction of specific thiophene carboxamide with iso(and isothio)cyanates to synthesize thieno[2,3-d]pyrimidines. This method showcases the versatility and potential for creating various pyrimidine derivatives efficiently (Davoodnia et al., 2009).
Neuroinflammation PET Imaging
The synthesis of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , demonstrates their potential as ligands for the translocator protein 18 kDa (TSPO). These compounds, through in vitro and in vivo evaluations, have shown promising results as PET-radiotracers for studying neuroinflammatory processes. This highlights the compound's relevance in developing tools for early detection and understanding of neuroinflammation (Damont et al., 2015).
Antitumor Activity
Research on pyrimidine derivatives has also extended into evaluating their potential antitumor activity. Through various synthesis and evaluation processes, specific derivatives have shown significant in vitro antitumor activity against certain cancer cell lines. This suggests the compound's framework can be utilized in designing new antitumor agents, showcasing its importance in cancer research (Fahim et al., 2019).
properties
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S/c1-24-16-14(18(27)25(2)19(24)28)17(23-15(22-16)10-6-7-10)29-9-13(26)21-12-5-3-4-11(20)8-12/h3-5,8,10H,6-7,9H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUXTADUFMSMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC(=CC=C4)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.